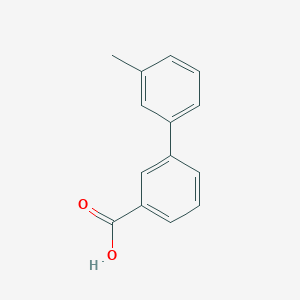

3'-Methylbiphenyl-3-carboxylic acid

Overview

Description

3’-Methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .

Molecular Structure Analysis

The molecular structure of 3’-Methylbiphenyl-3-carboxylic acid consists of a carboxylic acid group (-COOH) attached to a biphenyl group, which is essentially two benzene rings connected by a single bond . The ‘3-Methyl’ indicates that a methyl group (-CH3) is attached to the third carbon of the biphenyl group .Chemical Reactions Analysis

While specific chemical reactions involving 3’-Methylbiphenyl-3-carboxylic acid are not available, carboxylic acids in general can undergo a variety of reactions. They can react with bases to form salts, with alcohols to form esters, and can also undergo reduction reactions to form primary alcohols .Physical And Chemical Properties Analysis

3’-Methylbiphenyl-3-carboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 393.6±21.0 °C at 760 mmHg, and a flash point of 179.9±16.7 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 37 Å2 .Scientific Research Applications

1. Catalysis and Chemical Synthesis

Palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, including compounds similar to 3'-Methylbiphenyl-3-carboxylic acid, have been achieved via a C−H activation/C−C coupling sequence. This advancement opens avenues in organic synthesis, providing a method for the direct functionalization of carboxylic acids in a controlled manner (Giri et al., 2007).

2. Materials Science

In materials science, this compound derivatives, like 2-methylbiphenyl-4,4'-dicarboxylate, have been used to construct multinuclear structures in metal-organic frameworks (MOFs). These MOFs exhibit unique properties like thermal stability and bright-blue fluorescence, making them potentially useful in various applications, including sensors and optoelectronics (Guo et al., 2017).

3. Photopolymerization and Material Chemistry

In another application, sulfur-containing carboxylic acids (SCCAs) paired with 4-carboxybenzophenone have been explored in photoinduced free-radical polymerizations. This research opens up new possibilities in the field of material chemistry, particularly in the development of novel photopolymerization systems (Wrzyszczyński et al., 2000).

4. Chemosensors and Bioimaging

The development of chemosensors, such as the fluorescence turn-on chemosensor for Al(3+) detection, has been achieved using carboxylic acids. These chemosensors, which rely on ion-induced aggregation, demonstrate high selectivity and sensitivity, and have potential applications in bioimaging of living cells (Gui et al., 2015).

5. Organic Electronics

In the field of organic electronics, modified derivatives of carboxylic acids like [6,6]‐phenyl‐C‐61‐butyric acid methyl ester (PCBM) have been studied for their improved absorption and electrochemical properties. These modifications enhance the performance of polymer solar cells, showcasing the importance of carboxylic acids in developing more efficient organic electronic devices (Mikroyannidis et al., 2011).

6. Coordination Chemistry

The study of high nuclearity clusters obtained from tripodal tris-carboxylate ligands highlights the versatility of carboxylic acids in forming complex coordination compounds. These compounds, having varied nuclearities and complexation states, contribute to the expanding knowledge in coordination chemistry and material science (Argent et al., 2016).

Mechanism of Action

Target of Action

The primary target of 3’-Methylbiphenyl-3-carboxylic acid is the mycolic acid transporter MmpL3 . MmpL3 is an essential protein for the synthesis of mycolic acids, a key component of the outer membrane of mycobacteria .

Mode of Action

It is known that mmpl3 is responsible for the export of mycolic acids in the form of trehalose monomycolate (tmm) to the periplasm

Biochemical Pathways

The biochemical pathway primarily affected by 3’-Methylbiphenyl-3-carboxylic acid is the mycolic acid synthesis pathway . By targeting MmpL3, the compound potentially disrupts the transport of mycolic acids, which are crucial components of the mycobacterial cell wall

Result of Action

The molecular and cellular effects of 3’-Methylbiphenyl-3-carboxylic acid’s action are likely related to the disruption of mycolic acid transport, given its target of action . This could potentially lead to a compromise in the integrity of the mycobacterial cell wall, affecting the survival and proliferation of the bacteria.

Properties

IUPAC Name |

3-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVLFJADOVATRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353670 | |

| Record name | 3'-methylbiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158619-46-6 | |

| Record name | 3'-methylbiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Methyl-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B117925.png)

![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)

![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)